REACTION_CXSMILES
|
[Mg].[CH3:2]I.CN(OC)[C:6]([C:8]1[C:16]2[S:15][N:14]=[N:13][C:12]=2[CH:11]=[CH:10][CH:9]=1)=[O:7].Cl>C(OCC)C.BrBr.O1CCCC1>[C:6]([C:8]1[C:16]2[S:15][N:14]=[N:13][C:12]=2[CH:11]=[CH:10][CH:9]=1)(=[O:7])[CH3:2]
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
N-methyl-N-methoxybenzo-1,2,3-thiadiazole-7-carboxamide
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1=CC=CC=2N=NSC21)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
CUSTOM
|
Details
|
temperature 55° C
|
Type
|
ADDITION
|
Details
|
The resulting solution is added dropwise under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WAIT
|
Details
|
has been continued for 1 hour at -10° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted several times
|
Type
|
WASH
|
Details
|
The extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified on silica gel (CHCl3)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |